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Compound of Interest

Compound Name: 6-bromo-1H-indazol-5-amine

Cat. No.: B1379864 Get Quote

6-bromo-1H-indazol-5-amine is a heterocyclic building block that has emerged as a

compound of significant interest for researchers and scientists in the field of drug discovery.[1]

[2] Its indazole core is a privileged structure, meaning it is a molecular framework that is

frequently found in biologically active compounds.[3] Specifically, the indazole nucleus is

recognized as a bioisostere of the purine ring found in adenosine triphosphate (ATP), allowing

molecules derived from this scaffold to act as competitive inhibitors at the ATP-binding sites of

enzymes, particularly kinases.[4]

The strategic placement of the amino and bromo groups on the indazole ring makes 6-bromo-
1H-indazol-5-amine a highly versatile intermediate. The amino group provides a key

interaction point for hydrogen bonding within enzyme active sites, while the bromine atom

serves as a reactive handle for introducing further molecular complexity through cross-coupling

reactions.[4][5] This guide provides a comprehensive technical overview of its properties, a

representative synthesis, its application in kinase inhibitor development, and relevant

experimental protocols.

Physicochemical and Computational Properties
A clear understanding of the compound's fundamental properties is the first step in its effective

application. The data below has been consolidated from various chemical suppliers and

databases.[6][7][8][9][10]
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Property Value

CAS Number 1360928-41-1

Molecular Formula C₇H₆BrN₃

Molecular Weight 212.05 g/mol

IUPAC Name 6-bromo-1H-indazol-5-amine

Synonym(s) 5-Amino-6-bromo-1H-indazole

Purity Typically ≥98%

Appearance Solid (form may vary)

Storage Conditions 4°C, protect from light, inert atmosphere

SMILES NC1=CC2=C(NN=C2)C=C1Br

InChI Key DKMFIJAMIVLPHS-UHFFFAOYSA-N

Topological Polar Surface Area (TPSA) 54.7 Å²

logP (calculated) 1.9076

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 2

Rotatable Bonds 0

Synthesis of the Indazole Core: A Representative
Protocol
The construction of the indazole ring system is typically achieved by forming the pyrazole ring

onto an appropriately functionalized benzene derivative.[11] While numerous specific pathways

exist, a common and effective strategy for creating aminoindazoles involves the cyclization of a

fluorobenzonitrile precursor with hydrazine.[12][13]

The following protocol is a representative, generalized procedure for the synthesis of an amino-

bromo-indazole scaffold, based on established methodologies.
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Workflow for Indazole Synthesis

Substituted
2-Fluorobenzonitrile 6-bromo-1H-indazol-5-amine

  Hydrazine Hydrate
  Ethanol, Reflux

  (Cyclization)

Click to download full resolution via product page

Caption: Generalized synthetic workflow for an amino-indazole.

Step-by-Step Synthesis Protocol
Objective: To synthesize 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile as a

foundational example of indazole ring formation.[12][13]

Materials & Reagents:

5-bromo-2-fluorobenzonitrile

Hydrazine hydrate (80-99%)

Ethanol (EtOH)

Round-bottom flask or sealed reaction vessel

Reflux condenser

Magnetic stirrer and heat source

Rotary evaporator

Filtration apparatus

Procedure:

Reaction Setup: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 equivalent) in ethanol

(approx. 20 mL per 1.0 mmol of nitrile), add hydrazine hydrate (10.0 equivalents).
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Heating: The reaction mixture is heated to reflux (or heated in a sealed tube to ~70-90 °C)

for 2-4 hours.[12] The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then

concentrated to dryness using a rotary evaporator.

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent,

such as ethanol, to afford the final indazole product.[12]

Note: This protocol describes the synthesis of a structural isomer. The synthesis of the specific

6-bromo-5-amino isomer would require starting with a correspondingly substituted precursor,

such as 2-bromo-5-fluoro-4-nitrobenzonitrile, followed by cyclization and subsequent reduction

of the nitro group.

Application in Drug Discovery: The Kinase Inhibitor
Scaffold
The indazole scaffold's most prominent role in modern drug discovery is as a foundational

structure for potent and selective kinase inhibitors.[4][5][14][15] Kinases are critical enzymes in

cellular signaling, and their dysregulation is a known driver of diseases like cancer.[15]

Mechanism of Action: Competitive ATP Inhibition
The 1H-indazole core acts as a "hinge-binder." The nitrogen atoms of the pyrazole ring can

form crucial hydrogen bonds with the backbone of the kinase's "hinge region," the flexible loop

that connects the N- and C-lobes of the enzyme.[4] This interaction mimics the way natural ATP

binds, allowing the indazole-based inhibitor to occupy the ATP-binding pocket and block the

kinase's phosphorylating activity.
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Caption: Competitive inhibition of a kinase by an indazole derivative.

Leveraging the Bromo-Substituent: Suzuki Cross-
Coupling
The bromine atom at the 6-position is not merely a placeholder; it is a key functional group for

synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck,

or Buchwald-Hartwig reactions.[4][5] This allows for the systematic exploration of the solvent-

exposed regions of the ATP pocket, enabling chemists to fine-tune the molecule's potency,

selectivity, and pharmacokinetic properties.

Generalized Protocol: Suzuki Cross-Coupling
Objective: To couple an arylboronic acid to the 6-bromo position of the indazole core.

Materials & Reagents:
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6-bromo-1H-indazol-5-amine (or a protected derivative) (1.0 eq)

Arylboronic acid or ester (1.2 eq)

Palladium catalyst (e.g., [Pd(dppf)Cl₂]) (0.05 eq)

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)[5][13]

Solvent (e.g., 1,4-Dioxane/Water mixture)[5]

Inert atmosphere (Nitrogen or Argon)

Procedure:

Reaction Setup: To a dried reaction vessel, add the 6-bromo-indazole, the arylboronic acid,

the base, and the palladium catalyst.

Inerting: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times to

remove oxygen.

Solvent Addition: Add the degassed solvent mixture via syringe.

Heating: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the

reaction's progress by TLC or LC-MS.[5]

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic

solvent (e.g., Ethyl Acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography.

Generalized Protocol: Kinase Inhibition Assay
Objective: To measure the ability of a compound derived from 6-bromo-1H-indazol-5-amine to

inhibit the activity of a purified kinase enzyme.[15]

Materials & Reagents:

Recombinant human kinase enzyme
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Kinase substrate (peptide or protein)

ATP

Test compound (dissolved in DMSO)

Assay buffer

Microplate (e.g., 384-well)

Detection reagent (e.g., phospho-specific antibody or luminescence-based ATP detection kit)

Procedure:

Preparation: Prepare serial dilutions of the test compound in assay buffer.

Reaction: In the wells of a microplate, add the kinase enzyme and the test compound at

various concentrations. Incubate for a defined period (e.g., 15 minutes) to allow for binding.

Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled

temperature (e.g., 30 °C).

Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g.,

fluorescence, luminescence) which corresponds to the amount of phosphorylation (or

remaining ATP).

Analysis: Calculate the percent inhibition for each compound concentration relative to

controls and determine the IC₅₀ value (the concentration of inhibitor required to reduce

enzyme activity by 50%).

Safety and Handling
As with all laboratory chemicals, 6-bromo-1H-indazol-5-amine should be handled with

appropriate care.[16] Users should consult the full Safety Data Sheet (SDS) before use.[17]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.[17]

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid

generating dust. Wash hands thoroughly after handling.

Storage: Keep the container tightly closed in a dry, dark, and well-ventilated place as

recommended.[9]

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek

medical advice. If inhaled, move to fresh air. In case of skin contact, wash off with soap and

plenty of water.[17]

Conclusion
6-bromo-1H-indazol-5-amine (CAS 1360928-41-1) is more than just a chemical intermediate;

it is a strategically designed scaffold that offers significant advantages in the field of medicinal

chemistry. Its inherent ability to mimic ATP binding provides a robust starting point for kinase

inhibitor design, while its functional handles—the amino and bromo groups—grant chemists the

synthetic flexibility to build highly potent and selective therapeutic candidates. This combination

of a privileged core and synthetic versatility ensures that 6-bromo-1H-indazol-5-amine will

remain a valuable tool for researchers dedicated to developing the next generation of targeted

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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